Product packaging for Dimethoxydimethylsilane(Cat. No.:CAS No. 1112-39-6)

Dimethoxydimethylsilane

Cat. No.: B074317
CAS No.: 1112-39-6
M. Wt: 120.22 g/mol
InChI Key: JJQZDUKDJDQPMQ-UHFFFAOYSA-N
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Description

Dimethoxydimethylsilane is a versatile organosilicon compound that serves as a fundamental building block in materials science and synthetic chemistry. Its primary research value lies in its role as a precursor in the synthesis of silicone polymers, resins, and elastomers, where it acts as a chain-terminating (capping) agent to control molecular weight and modify polymer properties. The molecule features two labile methoxy groups that undergo facile hydrolysis and subsequent condensation reactions, leading to the formation of siloxane (Si-O-Si) linkages. This reactivity is harnessed in sol-gel processes to create hybrid organic-inorganic materials and thin films, and in surface modification to impart hydrophobic characteristics to substrates like silica, glass, and metals. Furthermore, this compound is utilized as an intermediate in the preparation of more complex functional silanes. Its mechanism of action involves the initial hydrolysis of the methoxy groups to form silanols, which then condense with other silanols or hydroxylated surfaces, resulting in a stable, covalently bonded siloxane network or monolayer. This controlled reactivity makes it an invaluable tool for researchers developing advanced coatings, tailored polymers, and novel composite materials with specific mechanical, thermal, and surface properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12O2Si B074317 Dimethoxydimethylsilane CAS No. 1112-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethoxy(dimethyl)silane
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InChI

InChI=1S/C4H12O2Si/c1-5-7(3,4)6-2/h1-4H3
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InChI Key

JJQZDUKDJDQPMQ-UHFFFAOYSA-N
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Canonical SMILES

CO[Si](C)(C)OC
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Molecular Formula

C4H12O2Si
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Related CAS

32032-92-1, 25498-04-8
Record name Poly[oxy(dimethylsilylene)], α-methyl-ω-methoxy-
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Record name Dimethyldimethoxysilane homopolymer
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DSSTOX Substance ID

DTXSID0042379
Record name Dimethoxydimethylsilane
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Molecular Weight

120.22 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Silane, dimethoxydimethyl-
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Record name Dimethoxydimethylsilane
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CAS No.

1112-39-6
Record name Dimethoxydimethylsilane
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Record name Silane, dimethoxydimethyl-
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Record name DIMETHOXYDIMETHYLSILANE
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Synthetic Methodologies for Dimethoxydimethylsilane

Industrial Scale Production Processes

On an industrial scale, the synthesis of dimethoxydimethylsilane is geared towards high-throughput, efficiency, and cost-effectiveness. This is often achieved through continuous production methods and rigorous process control. The core reaction is the methanolysis of dimethyldichlorosilane:

Si(CH₃)₂Cl₂ + 2CH₃OH → Si(OCH₃)₂(CH₃)₂ + 2HCl

This reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the chlorosilane starting material.

Continuous Flow Reactor Systems for this compound Synthesis

Modern industrial production of this compound frequently employs continuous flow reactor systems to enhance control, safety, and efficiency. In these systems, reactants are continuously pumped through a reactor where the chemical transformation occurs. This contrasts with traditional batch processing, where reactants are loaded into a vessel and the reaction proceeds to completion before the product is removed.

Continuous flow reactors, which can range from simple heated tubes or coils to more complex microreactor designs, offer superior control over reaction parameters such as temperature, pressure, and mixing. The residence time, or the duration the reactants spend within the reactor, is precisely managed by adjusting the flow rate and the reactor volume. This level of control allows for more consistent product quality and higher yields. For the synthesis of this compound, this involves the controlled feeding of dimethyldichlorosilane and methanol (B129727) streams into the reactor system, which is often designed to handle the corrosive hydrogen chloride (HCl) gas produced as a by-product.

Optimization of Reagent Ratios and Reaction Conditions

To maximize the yield of this compound and minimize the formation of unwanted side products, the molar ratios of the reactants and the specific reaction conditions are carefully optimized. The stoichiometry of the reaction calls for a 1:2 molar ratio of dimethyldichlorosilane to methanol. However, in practice, a slight excess of methanol may be used to ensure the complete conversion of the dimethyldichlorosilane.

One patented method describes an optimized process where the molar ratio of dimethyldichlorosilane to methanol is set between 1:2 and 1:2.8. This process is conducted under reduced pressure (-200 to 0 millimeters of mercury) at a temperature of 40-60 °C for a duration of 2-4 hours. Such conditions are chosen to facilitate the reaction while allowing for the efficient removal of the HCl by-product, which helps to drive the reaction to completion.

Table 1: Optimized Industrial Reaction Conditions

ParameterOptimized Value
Molar Ratio (Si(CH₃)₂Cl₂:CH₃OH)1 : 2.0-2.8
Temperature40-60 °C
Pressure-200 - 0 mmHg
Reaction Time2-4 hours
Data sourced from a patented industrial preparation method.

By-product Management and Purification Techniques

A significant challenge in the industrial production of this compound is the management of the hydrogen chloride by-product. Being a corrosive gas, it must be handled appropriately. In some processes, the HCl is separated from the liquid product stream and may be captured for other industrial uses.

After the primary reaction, the crude this compound product contains unreacted starting materials, residual HCl, and other side products. Purification is typically achieved through distillation. However, the presence of certain impurities can complicate this process. For instance, removing residual halide impurities can be challenging. One approach involves treating the crude product with zinc metal or organic zinc compounds, which react with the halides, followed by distillation to isolate the purified alkoxysilane. Another patented method involves using extractants, such as polar aprotic solvents, in an extractive distillation process to separate impurities with similar boiling points.

Laboratory Scale Synthesis Approaches

In a laboratory setting, the synthesis of this compound follows the same fundamental chemical reaction as industrial processes but is typically performed using batch reactors, such as standard glassware setups. The focus is often on precise control and achieving high purity on a smaller scale.

Controlled Methanolysis of Dimethyldichlorosilane

The laboratory synthesis involves the careful and controlled addition of methanol to dimethyldichlorosilane in an anhydrous solvent. The reaction is highly exothermic, and the dropwise addition of methanol helps to manage the reaction temperature and prevent the uncontrolled evolution of HCl gas. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which could lead to the formation of siloxanes through hydrolysis of the chlorosilane.

The general procedure involves dissolving dimethyldichlorosilane in a suitable anhydrous solvent, followed by the slow addition of a stoichiometric amount of methanol. The reaction mixture is often stirred and may be cooled initially to control the exothermic reaction. After the addition is complete, the mixture may be gently heated or refluxed to ensure the reaction goes to completion.

Role of Hydrogen Chloride Absorbents in Synthesis Pathways

To drive the methanolysis reaction to completion and simplify the workup process, a hydrogen chloride absorbent or "scavenger" is often used in laboratory-scale synthesis. These are bases that react with the HCl as it is formed, effectively removing it from the reaction mixture. This neutralization prevents potential side reactions and avoids the need to handle large amounts of corrosive gas.

Commonly used HCl absorbents include tertiary amines, such as triethylamine, or other bases like ammonia (B1221849) and urea (B33335). For example, a process can be employed where dimethyldichlorosilane and an absorbent like urea are placed in the reactor, and methanol is added dropwise. The absorbent reacts with the generated HCl to form a salt, which is typically a solid that is immiscible with the desired this compound product. This allows for easy separation of the product by simple phase separation (layering) or filtration before final purification by distillation. The use of an absorbent allows the reaction to proceed efficiently, often at room temperature, and can lead to a significant increase in yield.

Table 2: Common Hydrogen Chloride Absorbents for Laboratory Synthesis

AbsorbentChemical Formula/TypeRole
UreaCO(NH₂)₂Reacts with HCl to form a solid by-product, facilitating separation.
AmmoniaNH₃Neutralizes HCl to form ammonium (B1175870) chloride.
Amines (e.g., Triethylamine)R₃N (e.g., (C₂H₅)₃N)Acts as a base to form a salt with HCl, driving the reaction forward.
Alkaline Earth Metalse.g., Mg, CaCan be used to react with and remove HCl.

Influence of Neutralizing Agents on Reaction Efficiency

Common Neutralizing Agents and Their Effects

Several classes of compounds have been utilized as neutralizing agents in the synthesis of alkoxysilanes. These include:

Ammonia and Amines: Ammonia and various organic amines are frequently used due to their basicity and the nature of their reaction products. They react with HCl to form ammonium chloride or amine hydrochlorides. These salts often have limited solubility in the nonpolar product, which can facilitate their removal by filtration.

Alkali Metal Alkoxides: Sodium methoxide (B1231860) and potassium alcoholates are effective neutralizing agents that react with HCl to form the corresponding alkali metal chloride and methanol. google.com While their use can lead to an increase in reaction yield, they can also introduce complexities. For instance, the use of sodium methylate can lead to the formation of sodium chloride, which must be separated from the final product. google.com

Alkaline Earth Metals and their Compounds: Metallic magnesium and alkaline earth metal compounds have been proposed as neutralizing agents. google.com Metallic magnesium can react directly with HCl to form magnesium chloride in an "in situ" neutralization. google.com This approach can be advantageous as it avoids the introduction of other organic or inorganic bases.

Urea: Urea can act as a hydrogen chloride absorbent. google.com In some processes, it is added at the beginning of the reaction to capture the HCl as it is generated.

Research Findings on Reaction Efficiency

Detailed comparative studies on the influence of different neutralizing agents specifically on the synthesis of this compound are not extensively reported in publicly available literature. However, data from related alkoxysilane syntheses provide valuable insights into the impact of these agents on reaction efficiency.

For instance, in the preparation of dimethyldiethoxysilane, a closely related compound, a process utilizing urea as a hydrogen chloride absorbent followed by a neutralization step has been reported to achieve a high yield. In one documented example, this method resulted in a product yield of 82.2%. google.com This highlights the potential for significant improvements in efficiency when an appropriate acid scavenging strategy is implemented.

Another patent concerning the preparation of alkoxysilanes notes that while not using a neutralizing agent might result in a yield of around 60%, the addition of a methanolic sodium methylate solution could increase this yield to 65%. google.com However, this particular example also cautions about potential side reactions, underscoring the trade-offs that must be considered when selecting a neutralizing agent. google.com

The choice of neutralizing agent can also affect the purity of the final product by minimizing the formation of byproducts. For example, by keeping the concentration of HCl low, the acid-catalyzed cleavage of the desired this compound to form siloxanes can be suppressed.

To provide a clearer overview of the neutralizing agents and their general impact, the following table summarizes the findings from various sources.

Neutralizing Agent CategorySpecific ExamplesReported Effects on Reaction EfficiencyReferences
Alkali Metal Alkoxides Sodium Methoxide, Potassium AlcoholateCan increase reaction yield. google.comgoogle.com
Alkaline Earth Metals Metallic MagnesiumActs as an in-situ neutralizer, forming magnesium chloride. google.com
Ammonia and Amines Ammonia, Tertiary AminesReact with HCl to form salts that can be filtered off.
Urea UreaActs as a hydrogen chloride absorbent, leading to high product yields in related syntheses. google.com

It is important to note that the optimal neutralizing agent and reaction conditions will depend on various factors, including the specific scale of the synthesis, the desired purity of the final product, and economic considerations related to the cost of the agent and the disposal of its byproducts.

Fundamental Reaction Mechanisms and Kinetics of Dimethoxydimethylsilane

Hydrolysis Reactions of Dimethoxydimethylsilane

The hydrolysis of this compound is a crucial reaction that involves the cleavage of its Si-O-C bonds by water, leading to the formation of silanol (B1196071) groups (Si-OH) and methanol (B129727). This process is a key step in the formation of silicone polymers.

Here is an interactive data table showing the hydrolysis rate constants for various alkoxysilanes under different conditions.

Silane (B1218182)CatalystpHRate ConstantSolvent
DimethyldiethoxysilaneAcid2-50-0.6 M⁻¹ min⁻¹Not specified
MethyltriethoxysilaneAcid3.13-3.83Not specifiedNot specified
Tetraethoxysilane (TEOS)Acid3.13Not specifiedNot specified
Tetraethoxysilane (TEOS)Phosphoric AcidNot specified1.1-5.4 x 10² M⁻¹ sec⁻¹Water
Tetraethoxysilane (TEOS)Hydrochloric AcidNot specified4.5-65 x 10⁻² M⁻¹ min⁻¹Not specified
Tetraethoxysilane (TEOS)Ammonia (B1221849)Alkaline1.4-8 x 10⁴ s⁻¹Ethanol/Methanol
Aminotriethoxysilane (APTS)NoneNot specified2.77 x 10⁻⁴ sec⁻¹ (initial), 0.733 x 10⁻⁴ sec⁻¹ (secondary)Deuterated Ethanol

The hydrolysis of this compound is highly dependent on pH and can be catalyzed by both acids and bases. ucl.ac.beuc3m.es

Acid Catalysis: Under acidic conditions, a proton attacks the oxygen atom of the methoxy (B1213986) group, making the silicon atom more susceptible to nucleophilic attack by water. smolecule.com This mechanism is known as specific acid catalysis. ucl.ac.be The rate of hydrolysis is generally faster in acidic conditions compared to neutral conditions. uc3m.es

Base Catalysis: In basic conditions, the hydroxide (B78521) ion (OH⁻) directly attacks the silicon atom, leading to the displacement of the methoxy group. smolecule.com This is referred to as specific base catalysis. ucl.ac.be

The choice of catalyst significantly impacts the hydrolysis rate. Solid acid catalysts and Group IIa metal oxides, such as magnesium oxide and calcium oxide, have been shown to be effective catalysts for the hydrolysis of alkoxysilanes. google.com The pH of the reaction medium can be controlled using buffers to maintain a constant rate of hydrolysis. ucl.ac.be

The primary products of the complete hydrolysis of this compound are dimethylsilanediol (B41321) (CH₃)₂Si(OH)₂ and methanol (CH₃OH).

Dimethylsilanediol is a key intermediate in the synthesis of silicone polymers. smolecule.com It is a relatively stable silanol and can be isolated. The hydroxyl groups on the silicon atom are reactive and can undergo further condensation reactions. smolecule.com

Methanol is a co-product of the hydrolysis reaction. Its removal from the reaction mixture can drive the equilibrium towards the formation of more hydrolysis products.

The reactivity of dimethylsilanediol is central to the formation of polysiloxanes. The silanol groups can condense with each other (self-condensation) or with other silanols or alkoxysilanes to form siloxane bonds (Si-O-Si). researchgate.net

Several spectroscopic techniques can be used to monitor the kinetics of silane hydrolysis in real-time. nih.gov These methods allow for the quantification of reactants, intermediates, and products throughout the course of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR are powerful tools for studying hydrolysis and condensation reactions. nih.gov ¹H NMR can track the disappearance of methoxy groups and the appearance of methanol, while ²⁹Si NMR can identify the various silanol and siloxane species formed.

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are also effective for in-situ monitoring. nih.govuc3m.es The disappearance of Si-O-C bands and the appearance of Si-OH bands can be tracked to follow the progress of hydrolysis. uc3m.es

Gas Chromatography (GC): GC can be used to measure the concentration of volatile components like methanol, providing an indirect measure of the extent of hydrolysis.

Optical Turbidity Scanning and Dynamic Light Scattering (DLS): These techniques are useful for monitoring the formation and growth of particles during the subsequent condensation phase. mdpi.com

Combining multiple in-situ techniques provides a comprehensive understanding of the complex reaction kinetics. nih.gov

Condensation Reactions of this compound

Following hydrolysis, the resulting dimethylsilanediol intermediates undergo condensation reactions to form larger polysiloxane structures.

The silanol intermediates, primarily dimethylsilanediol, formed during the hydrolysis of this compound can undergo self-condensation reactions. This process involves the elimination of a water molecule from two silanol groups to form a siloxane bond (Si-O-Si). researchgate.net

The self-condensation can proceed through two main pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. (CH₃)₂Si(OH)₂ + (CH₃)₂Si(OH)₂ → (CH₃)₂Si(OH)-O-Si(OH)(CH₃)₂ + H₂O

Alcohol-producing condensation: A silanol group reacts with a remaining methoxy group to form a siloxane bond and a molecule of methanol. This is more relevant in the early stages of hydrolysis when not all methoxy groups have been replaced. osti.gov (CH₃)₂Si(OH)₂ + (CH₃)₂Si(OCH₃)₂ → (CH₃)₂Si(OH)-O-Si(OCH₃)(CH₃)₂ + CH₃OH

These condensation reactions are also influenced by pH and catalysts. The formation of stable cyclic or linear polysiloxanes is the ultimate result of these condensation processes, which are fundamental to the production of silicone materials. smolecule.com The condensation can also occur between silanols and the hydroxyl groups of other molecules, such as polyvinyl alcohol (PVA), to form composite materials. researchgate.net

Co-condensation with Other Organosilanes and Metal Alkoxides

The co-condensation of this compound (DMDMS) with other organosilanes and metal alkoxides is a versatile strategy for synthesizing hybrid organic-inorganic materials and modifying the properties of polysiloxane networks. This process typically occurs via a sol-gel mechanism, involving the simultaneous hydrolysis and condensation of the different precursor molecules.

When co-condensed with tetraethoxysilane (TEOS), DMDMS acts as a network modifier. The difunctional nature of DMDMS introduces linear dimethylsiloxy units (D units) into the three-dimensional network formed by the tetrafunctional TEOS (Q units). This incorporation disrupts the rigidity of the pure silica (B1680970) network, enhancing properties such as hydrophobicity and flexibility. The molar ratio of the precursors is a critical parameter; for instance, in the synthesis of hydrophobic silica, a specific molar ratio of TEOS:DMDMS:EtOH is maintained to control the final properties. researchgate.net The resulting materials find applications in coatings and thin films. researchgate.net Studies on the polycondensation of DMDMS with TEOS have been explored, highlighting its use in creating MQ copolymers. nih.govacs.org

The co-condensation can also involve reactions with organosilanes containing different functional groups, such as chlorosilanes. The non-hydrolytic co-condensation of DMDMS with dichlorodimethylsilane, for example, proceeds in the presence of Lewis acid catalysts. google.comrobic.ca This reaction avoids the complexities of water-based hydrolysis and allows for the synthesis of polysiloxane resins with controlled structures. google.com

Furthermore, co-condensation extends to metal alkoxides, which allows for the creation of diverse hybrid materials. While the general principle involves the controlled hydrolysis and condensation of the mixed alkoxide system, the kinetics can be complex. The disparate hydrolysis and condensation rates of the silicon alkoxide and the metal alkoxide must be carefully managed to prevent phase separation and ensure a homogeneous final material. nih.govslu.se Strategies such as pre-hydrolysis of the slower-reacting species or the use of chelating agents to moderate the reactivity of the faster-reacting metal alkoxide are often employed. The resulting hybrid materials can exhibit a combination of properties derived from both the polysiloxane and the metal oxide components.

A summary of representative co-condensation systems involving DMDMS is provided in the table below.

Co-reactantCatalyst/MethodResulting Structure/MaterialKey Findings
Tetraethoxysilane (TEOS)Acid catalyst (e.g., CH₃COOH, H₂SO₄) / Sol-GelHydrophobic silica thin layersThe type of acid catalyst influences the final surface wettability. researchgate.net
Tetraethoxysilane (TEOS)Acid catalyst / PolycondensationMQ copolymersEsterification can be the rate-limiting step in the absence of strong acids. nih.govacs.org
DichlorodimethylsilaneLewis acid (e.g., FeCl₃) / Non-hydrolyticLiquid methoxylated resins (DT units)Selectivity depends on catalyst, temperature, and reactant ratio. google.comrobic.ca
Metal Alkoxides (general)Sol-GelHybrid metal-siloxane materialsReaction rates must be controlled to achieve homogeneity. nih.govslu.se

Catalytic Effects in Condensation Reactions (Acid, Base, Lewis Acid Catalysis)

The condensation of this compound, following its initial hydrolysis to dimethylsilanediol, is highly dependent on the type of catalyst employed. The choice of catalyst—acid, base, or Lewis acid—profoundly influences the reaction kinetics, mechanism, and the structure of the final polysiloxane product.

Base Catalysis: Under basic conditions, a silanol group is deprotonated to form a highly nucleophilic silanolate anion (Si-O⁻). This anion then attacks a neutral silanol or an alkoxysilane, displacing a hydroxide or alkoxide group to form the siloxane bond. acs.org Base-catalyzed condensation is fundamental to the equilibration of siloxanes and is also employed in the ring-opening polymerization of cyclic siloxanes that can be derived from DMDMS. acs.orgsmolecule.com The reaction kinetics under basic conditions are distinct from acid-catalyzed pathways and often lead to different polymer structures and molecular weight distributions.

Lewis Acid Catalysis: Lewis acids are particularly effective catalysts, especially in non-hydrolytic condensation pathways. Catalysts such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and aluminum chloride (AlCl₃) are used to promote the condensation between alkoxysilanes and chlorosilanes. google.comrobic.ca This reaction generates a siloxane linkage and an alkyl chloride co-product. google.comgoogle.com The effectiveness and selectivity of the Lewis acid catalyst depend on several factors, including the metal center, the reaction temperature, and the ratio of reactants. google.com For instance, FeCl₃ has been shown to catalyze the Si-OR/Si-Cl condensation, but can also promote a secondary condensation between two methoxy groups at elevated temperatures, leading to increased crosslinking. google.comrobic.ca More recently, borane (B79455) catalysts like tris(pentafluorophenyl)borane (B72294) (B(C₅F₅)₃) have been used for efficient polycondensation reactions involving hydrosilanes and alkoxysilanes. rsc.org

Catalyst TypeMechanismTypical CatalystsKey Characteristics
Acid (Brønsted) Protonation of silanol, followed by nucleophilic attack by another silanol.HCl, H₂SO₄, CH₃COOH researchgate.netnih.govReaction rate increases with acid strength; hydrolysis can be rapid. nih.gov
Base Deprotonation of silanol to form a nucleophilic silanolate anion.NaOH, KOH, Amine basesEffective for siloxane equilibration and ring-opening polymerization. acs.orgsmolecule.com
Lewis Acid Coordination to oxygen to increase silicon electrophilicity.FeCl₃, AlCl₃, B(C₅F₅)₃ google.comrobic.carsc.orgCrucial for non-hydrolytic condensation pathways; selectivity can be controlled. google.com

Non-hydrolytic Condensation Pathways for Polyorganosiloxane Synthesis

Beyond the conventional hydrolysis and condensation routes, non-hydrolytic condensation offers a powerful alternative for the synthesis of polyorganosiloxanes from this compound. This approach circumvents the use of water and the associated challenges in controlling the reaction. A prominent non-hydrolytic pathway is the reaction between an alkoxysilane, such as DMDMS, and a halosilyl compound, typically a chlorosilane, in the presence of a Lewis acid catalyst. google.comgoogle.com

The fundamental reaction can be described as the heterocondensation of an alkoxysilyl unit (Mo1) and a halosilyl unit (Mo2): google.comrobic.ca ≡Si-OR + Cl-Si≡ --Lewis Acid--> ≡Si-O-Si≡ + R-Cl

This direct synthesis route is attractive for several reasons. Firstly, it avoids the formation of water and the subsequent, often difficult to control, hydrolytic condensation steps. google.com Secondly, the co-product, for example, methyl chloride (MeCl) when using DMDMS, is a valuable chemical that can be recycled in the production of methylchlorosilanes, the primary feedstocks for the silicone industry. google.comgoogle.com

The process allows for significant control over the final polymer structure. By adjusting the initial ratio of alkoxy to halogen groups (OR/X), the proportion of residual alkoxy functionalities in the final resin can be managed. google.com The choice of Lewis acid catalyst (e.g., FeCl₃, ZnCl₂, AlCl₃) is critical, as it influences both the reaction rate and the selectivity. robic.ca A key challenge is to suppress side reactions, such as the homocondensation of two alkoxy groups (Si-OR + RO-Si → Si-O-Si + R-O-R), which can lead to undesired crosslinking and resin solidification. google.com Careful selection of the catalyst and optimization of reaction conditions, such as temperature, are necessary to ensure the condensation occurs primarily between the alkoxyl and halogen moieties, minimizing by-product formation. google.comrobic.ca This method is particularly useful for preparing liquid, optionally alkoxylated, polyorganosiloxane resins composed of various siloxy units (D, T, Q). google.comgoogle.com

Polymerization and Crosslinking Mechanisms

Step-Growth Copolymerization with Diols for Poly(silyl ether)s

This compound serves as a key monomer in the synthesis of poly(silyl ether)s through step-growth copolymerization with diols. Poly(silyl ether)s, which feature Si-O-C linkages in their polymer backbone, are noted for properties such as low-temperature flexibility and thermal stability. osaka-u.ac.jp

The synthesis is typically achieved through an acid-catalyzed condensation reaction between DMDMS and a diol. In this reaction, the methoxy groups of the silane react with the hydroxyl groups of the diol, eliminating methanol as a byproduct and forming the silyl (B83357) ether bond. osaka-u.ac.jp The reaction proceeds in a stepwise manner, forming dimers, oligomers, and eventually high molecular weight polymers.

A typical reaction is the condensation of DMDMS with a diol like pinacol, which can be catalyzed by an acid catalyst such as indium(III) trifluoromethanesulfonate. osaka-u.ac.jp The process involves mixing the reactants, often with the removal of the methanol byproduct to drive the reaction equilibrium towards the polymer product. osaka-u.ac.jp

The structure of the resulting poly(silyl ether) can be tuned by the choice of the diol. dicp.ac.cn While early attempts at polycondensation between dichlorosilanes and diols often resulted in low molecular weight oligomers or cyclic compounds, using dialkoxysilanes like DMDMS can provide a pathway to higher molecular weight polymers. uwaterloo.ca However, achieving high molecular weights can sometimes require high reaction temperatures. uwaterloo.ca Alternative methods for poly(silyl ether) synthesis, such as the dehydrocoupling of bis(hydrosilanes) with diols, have also been developed to access these materials under milder conditions. uwaterloo.cad-nb.info

Ring-Opening Polymerization of Cyclic Siloxane Monomers Derived from this compound

This compound is an essential precursor for cyclic siloxane monomers, which are subsequently used in ring-opening polymerization (ROP) to produce high molecular weight linear polysiloxanes. The first step involves the hydrolysis of DMDMS to form dimethylsilanediol (DMDS). This diol is then subjected to condensation, which can be controlled to favor the formation of cyclic oligomers, most notably octamethylcyclotetrasiloxane (B44751) (D₄) and decamethylcyclopentasiloxane (B1670010) (D₅).

Once formed, these cyclic siloxane monomers can undergo ROP, a process that cleaves the Si-O-Si bond in the ring and reforms it to build a linear polymer chain. gelest.com ROP is a cornerstone of industrial silicone production as it allows for excellent control over the final polymer's molecular weight and structure. gelest.com

The polymerization can be initiated by either anionic or cationic catalysts. gelest.com

Anionic ROP: Strong bases like potassium hydroxide (KOH) or silanolates are used as initiators. The process involves the nucleophilic attack of the initiator on a silicon atom in the cyclic monomer, leading to ring opening and the formation of a linear silanolate active center, which then propagates by attacking subsequent monomer rings. smolecule.com

Cationic ROP: Strong acids or Lewis acids, such as triflic acid or Al(C₆F₅)₃, can initiate polymerization. innovscience.com The mechanism is more complex and can involve various active species.

A significant challenge in traditional ROP is the competing "backbiting" reaction, where the active chain end attacks its own chain, leading to the re-formation of cyclic oligomers and resulting in an equilibrium mixture containing 10-15% cyclics. nih.gov Recent research has focused on developing catalytic systems, such as those using alcohol coordination and phosphonium (B103445) cations, to suppress this backbiting and produce linear polymers with minimal cyclic contamination. nih.gov The ROP of cyclic siloxanes is also an entropically driven process, as the linear polymer chain has greater conformational freedom than the constrained cyclic monomer. nanogune.eu

Formation of Stable Siloxane (Si-O-Si) Linkages in Polymer Networks

The formation of stable siloxane (Si-O-Si) linkages is the fundamental chemical transformation underpinning the use of this compound in silicone polymer chemistry. The siloxane bond forms the backbone of polysiloxanes and is responsible for many of their unique and valuable properties, including thermal stability, chemical resistance, and flexibility. atamanchemicals.comwikipedia.org

These stable linkages are formed during the condensation reactions of the silanol intermediates derived from DMDMS hydrolysis, or through non-hydrolytic pathways. google.com The general condensation reactions are:

Si-OH + HO-Si → Si-O-Si + H₂O

Si-OH + MeO-Si → Si-O-Si + MeOH

The stability of the Si-O-Si bond is attributed to its significant bond energy (approx. 450 kJ/mol) and the unique nature of the silicon-oxygen bond, which has considerable ionic character due to the difference in electronegativity between silicon and oxygen, as well as potential dπ-pπ overlap. The Si-O-Si bond angle is also quite wide and flexible (around 140-150°), which allows for low barriers to bond rotation, contributing to the high flexibility and low glass transition temperature of silicone polymers. wikipedia.org

In the formation of polymer networks, such as those created by the co-condensation of DMDMS with trifunctional (T) or tetrafunctional (Q) silanes, the Si-O-Si bonds create a durable, crosslinked three-dimensional structure. umich.edu The presence and integrity of this network are often confirmed analytically by techniques like Fourier-transform infrared (FTIR) spectroscopy, which shows characteristic antisymmetric stretching peaks for the Si-O-Si bond around 1000-1100 cm⁻¹. umich.edu The elimination of Si-OH signals in the spectra indicates a well-condensed and stable siloxane network. umich.edu The inherent strength and stability of these linkages ensure that the resulting silicone materials maintain their structural integrity under a wide range of conditions.

Control of Molecular Weight and Distribution in this compound-derived Polymers

The molecular weight (MW) and molecular weight distribution (MWD), or dispersity (Đ), of polymers are critical parameters that dictate their physical, mechanical, and rheological properties. nih.gov For polymers derived from this compound, precise control over these characteristics is essential for tailoring materials to specific applications, from specialty elastomers to advanced coatings. The synthesis of these polymers, typically polysiloxanes, involves hydrolysis and condensation reactions of the this compound precursor. nih.gov The final polymer architecture is a direct consequence of the kinetics and mechanisms of these polymerization reactions.

Several strategies are employed to control the molecular weight and dispersity of this compound-derived polymers. These methods primarily revolve around manipulating the reaction conditions to influence the initiation, propagation, and termination steps of the polymerization process.

Key factors influencing polymer size and distribution include:

Catalyst Systems: The choice of acid or base catalysts significantly impacts the rates of hydrolysis and condensation. unm.edu Lewis acids, for instance, can be used to promote non-hydrolytic condensation between methoxy and chlorosilane functional groups, allowing for controlled cross-linking and influencing the final resin's molecular weight. google.com Organobase catalysts have proven effective for the controlled/living ring-opening polymerization (ROP) of related cyclosiloxanes, yielding polysiloxanes with well-defined molecular weights and narrow MWDs. rsc.org

Monomer and Initiator Concentration: In polymerization reactions, the ratio of monomer to initiator is a fundamental lever for controlling the degree of polymerization and, consequently, the number-average molecular weight (Mn). d-nb.info Adjusting this ratio allows for the targeted synthesis of polymers of a specific chain length.

Reaction Temperature and Time: Temperature affects the reaction kinetics of both polymerization and potential side reactions. mdpi.com Controlling the reaction temperature and duration can manage the extent of polymerization and minimize undesirable processes like chain scission or uncontrolled cross-linking, which would broaden the MWD.

Advanced methods for achieving high levels of control are also being implemented:

Controlled/Living Polymerization: Techniques like organocatalyzed ring-opening polymerization (ROP) of silicon-containing cyclic monomers can produce polymers with low dispersity and predictable molecular weights based on the monomer-to-initiator ratio. rsc.org

Flow Chemistry: Using computer-controlled tubular flow reactors enables precise manipulation of reaction parameters like reagent concentration and reaction time, leading to the synthesis of polymers with targeted and even complex MWDs. nih.gov

Polymer Blending: A straightforward physical approach involves blending two or more polymer batches with different, typically narrow, MWDs. nih.gov By mixing a high-Đ and a low-Đ polymer of comparable peak molecular weight (Mp) in varying ratios, a wide range of intermediate dispersity values can be precisely achieved. nih.govresearchgate.net

The table below summarizes key parameters and their effects on the molecular characteristics of polymers derived from this compound and related silane precursors.

Table 1: Parameters Influencing Molecular Weight and Distribution in this compound-Derived Polymers

Parameter Effect on Molecular Weight (MW) Effect on Dispersity (Đ) Research Finding/Example
Catalyst Type Varies with catalyst; Lewis acids can increase MW by promoting cross-linking. google.com Organobase catalysts in ROP can lead to very narrow distributions (low Đ). rsc.org Guanidine and phosphazene bases are effective for controlled/living ROP of cyclosiloxanes, resulting in polymers with controlled MWs and narrow MWDs. rsc.org
Monomer/Initiator Ratio Inversely proportional; higher ratio leads to higher MW. d-nb.info Can be optimized for narrow distributions in controlled polymerizations. Adjusting initiator concentration is a principal method to control the shape of broad MWDs in free radical polymerizations. d-nb.info
Temperature Higher temperatures generally increase reaction rates, potentially leading to higher MW up to a point before degradation. mdpi.com Can broaden the distribution if side reactions or chain transfer events are promoted. In chemical vapor deposition (CVD), the substrate temperature is a critical parameter controlling the growth rate and film properties. mdpi.com

Silylation as a Core Mode of Action in Material Interactions

Silylation is a chemical process that involves the attachment of a silicon-containing group to a molecule or, more commonly, a surface. For this compound, silylation represents a primary mechanism through which it interacts with and modifies the properties of various materials. This process leverages the reactivity of the two methoxy groups (-OCH₃) bonded to the central silicon atom.

The fundamental mechanism of silylation with this compound involves the reaction of its methoxy groups with active hydrogen atoms present on a substrate's surface. These active hydrogens are typically found in hydroxyl (-OH), amine (-NH₂), or thiol (-SH) groups. The reaction proceeds via a condensation mechanism where a covalent bond is formed between the silicon atom and an oxygen (or nitrogen/sulfur) atom of the substrate, with methanol (CH₃OH) being released as a byproduct. smolecule.com

The general reaction with a hydroxylated surface can be represented as:

Substrate-OH + (CH₃)₂Si(OCH₃)₂ → Substrate-O-Si(CH₃)₂(OCH₃) + CH₃OH

The remaining methoxy group can either stay intact or react with an adjacent surface hydroxyl group or another silane molecule, leading to cross-linking and the formation of a more robust polysiloxane layer on the surface. researchgate.net This surface modification can dramatically alter the physical and chemical properties of the substrate material.

Key outcomes of silylation with this compound include:

Hydrophobization: The attachment of the nonpolar dimethylsilyl groups to a polar, hydrophilic surface (like metal oxides or cellulose) replaces surface hydroxyl groups with organosilicon moieties, significantly increasing the surface's water repellency (hydrophobicity). rsc.org

Surface Passivation/Blocking: Silylation can be used to "cap" or block reactive sites on a surface. This is crucial in applications like chromatography, where deactivating reactive silanol groups on silica-based stationary phases prevents undesirable interactions with analytes.

Improved Adhesion: As a coupling agent, this compound can bridge the interface between an inorganic substrate (e.g., glass, metal) and an organic polymer matrix, enhancing adhesion and improving the mechanical properties of the resulting composite material.

Catalyst Modification: The performance of heterogeneous catalysts can be fine-tuned through silylation. By modifying the surface properties, such as wettability, the accessibility of active sites to reactants can be controlled, leading to enhanced activity and selectivity. rsc.org

A notable research example is the silylation of titanosilicate zeolites used in oxidation reactions. Treating a Ti-Beta zeolite catalyst with this compound was shown to increase the surface hydrophobicity. rsc.org This modification dramatically enhanced the catalytic activity and epoxide selectivity in the oxidation of cyclohexene (B86901), as it likely improved the transport of organic reactants to the catalytic sites while repelling water, a byproduct that can hinder the reaction. rsc.org

The table below provides examples of how silylation with this compound is applied to modify different materials.

Table 2: Examples of Silylation using this compound for Material Modification

Substrate Material Silylation Goal Resulting Property Change Research Finding/Application
Titanosilicate Zeolite (ATZ-TEA) Enhance catalytic performance in oxidation reactions. Increased surface hydrophobicity; conversion of Ti species coordination. Silylation significantly increased cyclohexene conversion and epoxide selectivity in catalysis. rsc.org
Oxide Surfaces (e.g., Silica, Alumina) Passivate reactive surface hydroxyls; create hydrophobic layer. Reduced surface energy; increased water contact angle. Silylation is a common method to create well-defined, often hydrophobic, surface coatings on inorganic oxides. researchgate.net
Polyvinyl Alcohol (PVA) Act as a cross-linker to improve mechanical properties. Increased cross-link density within the polymer matrix. Hydrolyzed this compound acts as an in-situ cross-linker with PVA's hydroxyl groups to form composite membranes with improved mechanical properties. nih.gov

| Cellulose (B213188) | Impart hydrophobicity. | Increased water resistance. | Silylation is an effective means of modifying cellulose surfaces, with the potential for multilayer coatings. researchgate.net |

Advanced Materials Synthesis and Engineering Applications Utilizing Dimethoxydimethylsilane

Silicone Polymer and Resin Development

Dimethoxydimethylsilane is a fundamental component in the synthesis and modification of silicone polymers and resins, contributing to their diverse and highly sought-after properties. It serves as a critical intermediate, enabling the precise control of polymer architecture and performance characteristics. ethz.chdtu.dk

Role as a Crosslinking Agent in Silicone Rubber Production

In the manufacturing of silicone rubber, this compound functions as a vital crosslinking agent and chain extender. ethz.chresearchgate.netresearchgate.net Its primary role is to create a three-dimensional network structure by reacting with the terminal ends of polymer chains. This process, known as curing or vulcanization, transforms the viscous polymer into a stable, elastic material with enhanced mechanical properties. ethz.ch The use of this compound allows for precise control over the molecular structure of the silicone rubber, leading to improvements in flexibility and durability. researchgate.net

As a structure control agent, it helps to regulate the crosslink density within the polymer matrix. This control is essential for tailoring the final properties of the silicone rubber to meet the demands of specific applications, from automotive seals to medical devices. By adjusting the concentration of this compound, manufacturers can fine-tune the hardness, tensile strength, and elongation of the final product. researchgate.net

Modification of Organosilicon Resins for Enhanced Mechanical Properties (e.g., Flexibility)

This modification is particularly valuable in applications where the resin must withstand mechanical stress or thermal cycling without cracking. By acting as a modifier, this compound can reduce the brittleness often associated with highly crosslinked resins. Research has shown that the introduction of organosilicon compounds can significantly improve the toughness of epoxy resins, for instance, by increasing impact strength and elongation at break. nih.govscispace.com

Table 1: Impact of Organosilicon Modification on Epoxy Resin Properties

Modifier ConcentrationImpact Strength (kJ/m²)Elongation at Break (%)
0% (Pure Resin)14.66.56
3 wt% QSiE+18.2%-
6 wt% QSiE1.31 times higher-
n(silicone):n(EA) = 0.3:119.48.65

Data compiled from studies on high-branched organosilicon epoxy resin (QSiE) and silicone-modified epoxy acrylate (B77674) (EA). nih.govscispace.com

Precursor for Advanced Poly(silyl ether)s and Related Degradable Polymers

Poly(silyl ether)s (PSEs) are a class of polymers recognized for their thermal stability, low glass-transition temperatures, and potential for degradability, making them promising materials for various applications. nih.govscirp.orgescholarship.org While not always a direct monomer in the final polymer, this compound can be involved in the synthesis of PSEs. For instance, in silicon acetal (B89532) metathesis polymerization (SAMP), the elimination of a volatile silicon acetal, such as this compound, drives the polymerization reaction forward to produce high molecular weight PSEs. rsc.org

The synthesis of PSEs can be achieved through various catalytic methods, including dehydrocoupling polymerization and hydrosilylation polymerization. scirp.orgethz.ch These methods offer atom-economical routes to creating polymers with a silicon-oxygen backbone. scirp.org The degradable nature of the Si-O-C bond in PSEs makes them an interesting subject for research into sustainable and environmentally friendly polymers. escholarship.org

Table 2: Synthesis Methods and Properties of Poly(silyl ether)s

Synthesis MethodCatalystMonomersMolecular Weight (Mn)Key Properties
Dehydrocoupling PolymerizationIridium complexesAB-type silyl (B83357) alcoholUp to 9.27 × 10⁴Good thermal stability, low Tg (-42 to -83 °C)
Dehydrocoupling PolymerizationCopper-catalyzedAB-type silyl alcohol or AA/BB typeUp to 48,400Good thermal stability, low Tg
Cross-Dehydrocoupling PolymerizationPd/C and RhCl(PPh3)3Bis(hydrosilane)s and diols-Forms a new series of PSEs
Iron-Catalyzed PolymerizationIron β-diketiminateDiols and silanesUp to 36.3 kDaLow Tg (-70.6 to -19.1 °C), thermally stable

This table summarizes findings from various studies on the synthesis of poly(silyl ether)s. nih.govscirp.orgethz.ch

Synthesis of Dielectric Silicone Elastomers with High Permittivity

Dielectric elastomers are a class of smart materials that can change their size or shape in response to an electric field, making them suitable for applications like actuators and sensors. A key challenge in this field is to develop materials with high dielectric permittivity to reduce the required operating voltages. While standard silicone elastomers have a low dielectric permittivity, this can be significantly increased by incorporating polar functional groups into the polymer structure. ethz.ch

This compound serves as a fundamental building block for the polydimethylsiloxane (B3030410) (PDMS) backbone of these elastomers. The synthesis of high-permittivity silicone elastomers often involves the polymerization of functionalized siloxane monomers or the post-polymerization modification of a pre-existing PDMS chain to attach polar moieties. ethz.ch Examples of such polar groups include nitrile, trifluoropropyl, and chloropropyl groups. Research has demonstrated that the dielectric permittivity of silicone elastomers can be substantially increased through these modifications.

Table 3: Dielectric Permittivity Enhancement in Modified Silicone Elastomers

Polar GroupModification MethodResulting Permittivity (ε')
TrifluoropropylAnionic co-polymerizationUp to 6.4
Nitrile (CN)Anionic polymerization / Post-polymerization modificationUp to 18
ChloropropylPiers–Rubinsztajn reactionUp to 4.7
Amide GroupsThiol-ene post-polymerization modification21

Data compiled from various studies on the synthesis of high-permittivity silicone elastomers. rsc.org

Surface Modification Technologies

The reactivity of this compound makes it a valuable agent for modifying the surfaces of various materials, imparting desirable properties such as water repellency.

Creation of Hydrophobic and Superhydrophobic Coatings on Various Substrates

This compound is utilized in the creation of hydrophobic and superhydrophobic surfaces on a variety of substrates, including glass and metals. The mechanism involves the reaction of the methoxy (B1213986) groups on the silane (B1218182) with hydroxyl groups present on the substrate's surface. This reaction forms a covalent bond and attaches the nonpolar dimethylsilyl groups to the surface, significantly increasing its water repellency.

To achieve superhydrophobicity, which is characterized by water contact angles greater than 150°, a combination of low surface energy and surface roughness is required. In many applications, silica (B1680970) nanoparticles are first deposited on a surface to create the necessary roughness, and then the surface is chemically modified with an organosilane like this compound to lower the surface energy. This dual-approach effectively mimics the "Lotus Effect" observed in nature, where water droplets bead up and roll off the surface, carrying away contaminants.

Table 4: Water Contact Angles of Modified Surfaces

SubstrateModification MethodWater Contact Angle
GlassSol-gel with TEOS and PDMS162°
Polypropylene FabricDip-coating with silicone-grafted silica nanoparticles>150°
Stainless SteelSol-gel with MTMS/TEOS, DEDMS/TEOS~95° - 102°

This table presents data from studies on the creation of hydrophobic and superhydrophobic surfaces using organosilanes.

Enhancement of Adhesion Properties on Diverse Materials (e.g., Glass, Metals, Plastics)

The effectiveness of silane coupling agents is predicated on their ability to form a durable link at the interface of dissimilar materials. This "bridge" enhances the performance and longevity of the final product by improving resistance to moisture and other environmental factors that can degrade adhesive bonds. gwunitedsilicones.com In the context of coatings, the use of silanes can significantly improve both wet and dry adhesion on substrates such as metal and glass. paint.org

Integration into Coatings for Improved Water Resistance, Durability, and Scratch Resistance

This compound is incorporated into coating formulations to impart a range of beneficial properties, including enhanced water resistance, durability, and scratch resistance. specialchem.com When used as an additive or co-precursor in sol-gel coatings, for instance, it can significantly improve the hydrophobic nature of the surface. nih.govmdpi.com The methyl groups present in DMDMS create a low surface energy layer, which repels water and other liquids. nih.gov

A study on hybrid sol-gel coatings demonstrated that the incorporation of diethoxydimethylsilane (B1329274) (DEDMS), a related compound, along with other silane precursors, resulted in coatings with a notable balance of mechanical strength and hydrophobicity. nih.gov The following table summarizes the effect of different silane compositions on coating properties.

FormulationPrecursorsHardness (GPa)Young's Modulus (GPa)Water Contact Angle (°)
M100 Methyltrimethoxysilane (B3422404) (MTMS)0.810.595
T-M100 MTMS, Tetraethoxysilane (TEOS)1.216.090
T-M75-D25 MTMS, TEOS, Diethoxydimethylsilane (DEDMS)1.013.5100
Data derived from a study on multifunctional hybrid coatings. nih.gov

Surface Treatment of Inorganic Fillers and Pigments (e.g., White Carbon Black, Fiberglass)

The surface modification of inorganic fillers and pigments with this compound is a common practice to improve their compatibility with and dispersion in organic polymer matrices. ht-chem.comcfmats.com Untreated fillers often have hydrophilic surfaces, which makes them difficult to integrate into hydrophobic polymers. This can lead to poor mechanical properties and a non-uniform material.

The benefits of using silane coupling agents for treating fillers can be seen in various applications, including the rubber and plastics industries, where they lead to improvements in properties such as tensile strength and abrasion resistance. gwunitedsilicones.com

Sol-Gel Chemistry and Aerogel Fabrication

The sol-gel process is a versatile method for producing a wide range of materials, including highly porous structures like aerogels. aerogel.orgresearchgate.net This process involves the transition of a colloidal suspension (sol) into a continuous solid network that encloses the liquid phase (gel). aerogel.org The subsequent removal of the liquid from the gel's pores without causing the solid structure to collapse results in the formation of an aerogel. jkcs.or.kr

Synthesis of Macroporous Silica Aerogels via Sol-Gel Processes

This compound is utilized in the sol-gel synthesis of silica aerogels, contributing to the formation of macroporous structures. researchgate.net The inclusion of DMDMS as a co-precursor with other silica sources, such as methyltrimethoxysilane (MTMS), allows for the tailoring of the aerogel's final properties. researchgate.net Aerogels modified with DMDMS have been shown to exhibit high porosity, a large surface area, and low bulk density. nih.gov For example, one study reported that DMDMS-modified aerogels achieved a porosity of 90%, a surface area of 475 m²/g, and a bulk density of 0.19 g/cm³. nih.gov The presence of methyl groups from DMDMS also imparts hydrophobicity to the aerogel, with water contact angles reaching as high as 132°. nih.gov

The sol-gel parameters, such as the concentration of precursors and catalysts, play a critical role in determining the final structure of the aerogel. mdpi.com By carefully controlling these parameters, it is possible to create aerogels with a desired pore size distribution. whiterose.ac.uk

Development of Flexible Organic-Inorganic Hybrid Silica Aerogels

A significant advancement in aerogel technology has been the development of flexible organic-inorganic hybrid silica aerogels. researchgate.netdlr.de Traditional silica aerogels are often brittle, which can limit their practical applications. researchgate.net By incorporating this compound as a co-precursor with a primary precursor like methyltrimethoxysilane (MTMS), it is possible to introduce organic methyl groups into the silica network. researchgate.netsemanticscholar.org This modification imparts flexibility to the aerogel structure, making it more robust and easier to handle. semanticscholar.orgdlr.de

These hybrid aerogels maintain the desirable properties of traditional aerogels, such as low density and high thermal insulation, while offering enhanced mechanical flexibility and hydrophobicity. researchgate.netdlr.de The development of these materials has opened up new possibilities for aerogel applications, particularly in areas where durability and resilience are important. researchgate.net

Tuning Density and Morphology of Aerogels through Precursor Dilution and Sol-Gel Parameters

The density and morphology of silica aerogels can be precisely controlled by adjusting the precursor concentration and other sol-gel process parameters. dlr.de Research has shown that varying the amount of water used for hydrolysis in a system containing methyltrimethoxysilane (MTMS) and this compound (DMDMS) can lead to a systematic change in the final aerogel's density. dlr.de For instance, increasing the amount of water can decrease the material's density from approximately 0.110 g/cm³ down to 0.066 g/cm³. dlr.de

PropertyHigher Precursor ConcentrationLower Precursor Concentration
Density ~ 0.110 g/cm³~ 0.066 g/cm³
Secondary Particle Size ~ 8.2 µm~ 3.3 µm
Mechanical Properties Higher Young's ModulusIncreased Softness, Lower Young's Modulus
Data based on a study of organic-inorganic hybrid-silica aerogels. dlr.de

By carefully manipulating these synthesis parameters, it is possible to engineer aerogels with specific properties tailored to a wide range of applications, from lightweight insulation to advanced materials for various technological uses. researchgate.netdlr.de

Applications of this compound-derived Aerogels in Thermal and Acoustic Insulation

This compound (DMDMS) is a key co-precursor in the synthesis of flexible and hydrophobic silica-based aerogels, which exhibit significant potential for advanced thermal and acoustic insulation applications. These hybrid organic-inorganic aerogels, often synthesized in conjunction with methyltrimethoxysilane (MTMS), possess a unique combination of low density, high porosity, and mechanical resilience, making them ideal candidates for lightweight insulation materials.

The incorporation of DMDMS into the silica network, created through a sol-gel process, imparts a notable degree of flexibility to the resulting aerogel. This "marshmallow-like" quality allows the material to be bent and compressed without catastrophic failure, a significant advantage over traditional, brittle silica aerogels. The hydrophobicity, another key characteristic of these materials, stems from the presence of methyl groups from both DMDMS and MTMS, which repel water and prevent moisture-induced degradation of the aerogel's insulating properties.

Research into organic-inorganic hybrid-silica aerogels derived from MTMS and DMDMS has demonstrated their high sound absorption capabilities, a direct result of their highly nanostructured porous network. This makes them attractive for applications where both thermal and acoustic insulation are required. While specific thermal conductivity values for aerogels solely derived from DMDMS are not extensively documented, related materials provide insight into their potential performance. For instance, flexible aerogels derived from MTMS can achieve thermal conductivities as low as 0.0395 W m⁻¹ K⁻¹. Furthermore, polyvinylmethyldimethoxysilane (PVMDMS) reinforced MTMS-based silica aerogels have exhibited a low thermal conductivity of 0.0228 W m⁻¹ K⁻¹ under ambient conditions. Given that the inclusion of DMDMS contributes to the material's low density and porous structure, it is anticipated that aerogels with a high DMDMS content would also demonstrate excellent thermal insulation properties.

The acoustic performance of these materials is also noteworthy. Studies have shown that MTMS/DMDMS-derived xerogels exhibit superior sound absorption compared to conventional materials like urethane (B1682113) foam. The intricate network of pores within the aerogel effectively dissipates sound energy, making it a promising material for noise reduction applications in various sectors, including aerospace and construction.

Influence of Precursor-to-Water Ratios and Catalyst Systems in Sol-Gel Reactions

The properties of this compound-derived materials are significantly influenced by the parameters of the sol-gel process, particularly the precursor-to-water molar ratio and the type of catalyst used. These factors control the rates of hydrolysis and condensation reactions, which in turn determine the final structure and characteristics of the silica network.

The precursor-to-water ratio is a critical parameter that can be adjusted to control the density of the final aerogel product. A higher water concentration generally accelerates the hydrolysis of the methoxy groups on the silicon atom, leading to the formation of silanol (B1196071) groups. However, the subsequent condensation of these silanol groups to form siloxane bridges is a complex process influenced by pH and the presence of catalysts. For silica aerogels derived from other alkoxysilane precursors, it has been observed that lower water-to-precursor ratios can lead to more open, porous structures due to incomplete hydrolysis and less cross-linking. Conversely, higher ratios can result in more densified structures. While specific studies detailing the precise effects of varying water-to-DMDMS ratios are limited, the general principles of sol-gel chemistry suggest that this ratio is a key lever for tuning the porosity and, consequently, the insulating and mechanical properties of the resulting materials.

The choice of catalyst system is equally important in directing the sol-gel process. The reactions can be catalyzed by either acids or bases. Acid catalysis typically promotes the hydrolysis reaction, leading to weakly branched polymer chains that can form dense, microporous gels. In contrast, base catalysis favors the condensation reaction, resulting in the formation of larger, more highly branched clusters that aggregate to form mesoporous gels. In the synthesis of flexible aerogels from MTMS and DMDMS, a two-step acid/base sol-gel process is often employed. This approach allows for initial hydrolysis under acidic conditions, followed by base-catalyzed condensation to control the growth and aggregation of the silica particles, ultimately leading to the desired flexible and porous structure. The specific type of acid or base used can also affect the gelation time and the morphology of the final product.

Nanotechnology and Nanomaterials

Synthesis of Hollow Silica Nanoparticles for Advanced Applications

This compound is a recognized precursor for the synthesis of hollow silica nanoparticles (HSNs), which are of significant interest for a variety of advanced applications due to their unique properties such as low density, high surface area, and a hollow interior that can be utilized for loading active molecules.

The synthesis of HSNs typically involves a template-assisted method. In this approach, a sacrificial core material, such as a polymer latex sphere or an inorganic nanoparticle, is first coated with a silica shell derived from the hydrolysis and condensation of a silica precursor like DMDMS. The use of DMDMS can impart hydrophobicity to the silica shell due to the presence of methyl groups. After the formation of the core-shell structure, the template is removed, either by calcination (heating to high temperatures) or by chemical etching, leaving behind a hollow silica nanosphere. The thickness of the silica shell can be controlled by adjusting the reaction conditions, such as the concentration of the precursor and the reaction time. While specific protocols for the synthesis of HSNs using DMDMS as the sole precursor are not extensively detailed in the literature, its application in combination with other silica sources for creating functionalized hollow nanostructures is an active area of research.

Fabrication of Silica-based Nanocomposites for Multifunctional Performance

This compound can be utilized in the fabrication of silica-based nanocomposites, where it can act either as a precursor for the silica matrix or as a surface modification agent for silica nanoparticles that are then incorporated into a polymer matrix. The inclusion of DMDMS-derived silica can enhance the thermal, mechanical, and hydrophobic properties of the resulting nanocomposite material.

When used as a precursor in the sol-gel synthesis of the silica phase within a polymer matrix, DMDMS contributes to the formation of a cross-linked silica network that can reinforce the polymer. The methyl groups present in the DMDMS molecule can improve the compatibility between the inorganic silica phase and the organic polymer matrix, leading to better dispersion and enhanced mechanical properties. Furthermore, the hydrophobic nature of the DMDMS-derived silica can reduce the water absorption of the nanocomposite, which is beneficial for applications in humid environments. Research on silica-epoxy nanocomposites has shown that the incorporation of silica nanoparticles can improve thermomechanical properties and increase the glass transition temperature and thermal conductivity of the composite. While these studies often focus on other silane precursors, the principles apply to DMDMS-based systems as well.

Research into this compound-derived Materials for Drug Delivery Systems

The unique properties of silica-based materials, such as high surface area, tunable pore size, and biocompatibility, make them attractive candidates for drug delivery systems. While the direct use of this compound as the primary building block for drug delivery carriers is not yet widely reported, its role as a surface functionalizing agent for mesoporous silica nanoparticles (MSNs) is a promising area of research.

The surface of MSNs can be modified with various functional groups to control drug loading and release, as well as to target specific cells or tissues. DMDMS, with its two methyl groups and two hydrolyzable methoxy groups, can be used to impart a degree of hydrophobicity to the surface of silica nanoparticles. This can be advantageous for the encapsulation and controlled release of hydrophobic drugs, which are often challenging to formulate. The modification of the silica surface with DMDMS can alter the surface chemistry, influencing the interaction between the drug molecules and the carrier, and thereby modulating the drug release profile. While current research in silica-based drug delivery predominantly focuses on other functional silanes, the potential of DMDMS to tailor the surface properties of drug carriers warrants further investigation.

Applications in Environmental Remediation Technologies (e.g., Adsorbents)

Silica-based materials are widely investigated for environmental remediation applications, particularly as adsorbents for the removal of pollutants from water and air. The high surface area and porous structure of silica provide ample sites for the adsorption of contaminants. This compound can be employed to modify the surface of silica adsorbents to enhance their affinity for specific pollutants.

By functionalizing the surface of silica gel or mesoporous silica with DMDMS, the material can be rendered more hydrophobic. This increased hydrophobicity can be beneficial for the selective removal of nonpolar organic pollutants, such as oils and volatile organic compounds (VOCs), from aqueous environments. The methyl groups on the surface create a nonpolar interface that preferentially interacts with organic molecules over water. This selective adsorption is a key aspect of developing efficient and cost-effective remediation technologies. While the literature on adsorbents specifically modified with DMDMS is not extensive, the principles of surface functionalization with organosilanes are well-established, suggesting that DMDMS-modified silica could be a valuable material for targeted environmental cleanup applications.

Membrane Separation Science

This compound (DMDMS) has emerged as a significant precursor in the fabrication of advanced silica membranes for gas separation, particularly for hydrogen purification. Its molecular structure and reactivity allow for the formation of membranes with tailored pore sizes and enhanced performance characteristics.

Novel amorphous silica membranes with high selectivity for hydrogen have been successfully developed using this compound as the silica precursor in chemical vapor deposition (CVD) processes. nih.gov The optimization of CVD conditions, such as the concentration of the DMDMS saturated vapor and the deposition time, is crucial for achieving superior membrane performance. nih.gov

Research has demonstrated that DMDMS-derived membranes can exhibit significantly higher hydrogen permeance compared to those prepared with more conventional precursors like tetramethoxysilane (B109134) (TMOS). nih.gov For instance, under optimized conditions, a DMDMS-derived membrane demonstrated a hydrogen permeance of 2.8 × 10⁻⁷ mol m⁻² s⁻¹ Pa⁻¹ at 773 K, a value approximately three times greater than that of TMOS-derived membranes. nih.gov Concurrently, these membranes maintain excellent selectivity, with an ideal hydrogen to nitrogen (H₂/N₂) selectivity reaching up to 2.3 × 10³. nih.gov

The enhanced permeance of DMDMS-derived membranes is attributed to the formation of a thinner active separation layer. nih.gov Structural analysis suggests that while the pore size of DMDMS-derived membranes is comparable to those from TMOS, the slight differences in the chemical structure of the precursors influence the thickness of the resulting membrane, leading to higher hydrogen flux. nih.gov The pore size of these membranes has been estimated to be around 0.35 nm, which is effective for molecular sieving. nih.gov

Table 1: Performance Comparison of DMDMS- and TMOS-Derived Silica Membranes

Precursor H₂ Permeance (mol m⁻² s⁻¹ Pa⁻¹) at 773 K Ideal H₂/N₂ Selectivity at 773 K Estimated Pore Size (nm)
DMDMS 2.8 × 10⁻⁷ 2.3 × 10³ ~0.35
TMOS ~0.93 × 10⁻⁷ - Comparable to DMDMS

A critical aspect of silica membranes for industrial applications, especially in processes like steam reforming, is their stability under high-temperature and humid conditions. While pure silica membranes derived from precursors like tetraethylorthosilicate (TEOS) are effective for hydrogen separation, they can be unstable under hydrothermal conditions, leading to performance degradation. researchgate.net

Studies on DMDMS-derived membranes have shown that while they offer superior initial performance, pure DMDMS membranes can also exhibit instability in the presence of water vapor at elevated temperatures. researchgate.net This instability often manifests as a decrease in H₂ permeance due to the densification of the silica network and an increase in the permeance of larger molecules if pinholes are generated. researchgate.net

To address this challenge, research has focused on the fabrication of silica-alumina composite membranes. Incorporating a secondary component, such as aluminum tri-sec-butoxide (ATSB), during the CVD process has been shown to significantly improve the hydrothermal stability of DMDMS-derived membranes. researchgate.net For example, a pure silica membrane from DMDMS experienced a 75% reduction in H₂ permeance after 192 hours of hydrothermal exposure. researchgate.net In contrast, a silica-alumina composite membrane synthesized with DMDMS and ATSB showed only a 38% reduction in H₂ permeance after 94 hours under similar conditions. researchgate.net The presence of methyl groups from the DMDMS precursor is also thought to contribute to improved hydrothermal stability. nih.gov

Table 2: Hydrothermal Stability of DMDMS-Derived Membranes

Membrane Type Initial H₂ Permeance (mol m⁻² s⁻¹ Pa⁻¹) H₂ Permeance after Hydrothermal Exposure (mol m⁻² s⁻¹ Pa⁻¹) Reduction in H₂ Permeance (%) Exposure Duration (h)
Pure DMDMS 3.2 × 10⁻⁷ (at 650°C) 7.8 × 10⁻⁸ ~75 192
DMDMS/ATSB Composite 4.0 × 10⁻⁷ 2.5 × 10⁻⁷ 38 94

The high hydrogen selectivity of DMDMS-derived silica membranes makes them excellent candidates for integration into membrane reactors for processes like biogas steam reforming to produce high-purity hydrogen. nih.govnih.gov In a membrane reactor, hydrogen is selectively removed from the reaction zone as it is produced, which shifts the reaction equilibrium and can lead to higher conversions and product purity. nih.gov

Membrane reactors incorporating DMDMS-derived membranes and catalysts such as Rh/Al₂O₃ have been developed and tested for hydrogen production from simulated biogas. nih.govnih.gov These reactors have been operated under pressure on the reaction side while maintaining ambient pressure on the permeate side, eliminating the need for a sweep gas. nih.govnih.gov

Operating at pressures between 0.6 and 1.0 MPa and temperatures from 500 to 600°C, these membrane reactors have demonstrated conversions exceeding those of conventional packed-bed reactors. nih.govnih.gov For instance, at 0.6 MPa and 600°C, a methane (B114726) conversion of 55% with a hydrogen purity of 94% was achieved without the use of a sweep gas. nih.govnih.gov These systems have also shown excellent stability against fluctuations in the feed composition, indicating their potential for practical application in hydrogen production from variable biogas sources. nih.gov

Table 3: Performance of a DMDMS-Membrane Reactor for Biogas Steam Reforming

Operating Pressure (MPa) Operating Temperature (°C) Methane Conversion (%) Hydrogen Purity (%)
0.6 600 55 94

Emerging and Niche Applications

Beyond membrane separation, this compound finds utility in other specialized areas of materials science, leveraging its chemical properties to enhance the performance of adhesives, sealants, and protective coatings.

In the field of adhesives and sealants, this compound is explored for its role as a versatile component in silicone-based formulations. It can function as a resin modifier, a structure control agent, and a chain extender for silicone rubbers. cfmats.comnbinno.com When used as a chain extender, it can replace hydroxyl silicone oil, which may improve the mechanical properties and extend the shelf life of the rubber. cfmats.com

This compound is a precursor in the development of organic-inorganic hybrid coatings for corrosion protection, often applied via the sol-gel technique. These coatings form a physical barrier that isolates the metal substrate from corrosive environments. ekb.eg The organic components, derived from precursors like DMDMS, contribute to the coating's toughness, adhesion, and elasticity, while the inorganic silica network provides hardness and wear resistance. ekb.eg

The sol-gel process involves the hydrolysis and condensation of silane precursors to form a cross-linked network. The incorporation of organosilanes like DMDMS results in a hybrid material that combines the properties of both organic polymers and inorganic ceramics. nih.govekb.eg These coatings can form stable covalent bonds with the metal substrate during the curing process, enhancing adhesion. ekb.eg Research into epoxy-siloxane hybrid coatings has shown that they can offer low water vapor and oxygen permeability, which is crucial for corrosion protection. researchgate.net The presence of the inorganic polysiloxane component can improve the anticorrosive behavior compared to traditional organic binders. researchgate.net

Applications in the Conservation of Cultural Heritage Materials

The use of alkoxysilanes for the conservation of stone-based cultural heritage is a well-established practice. These compounds penetrate porous stone and undergo hydrolysis and condensation reactions to form a protective and consolidating silica-based network. This network binds together deteriorating mineral grains, thereby strengthening the stone and improving its resistance to environmental degradation.

While extensive research has been conducted on various alkoxysilanes, such as tetraethoxysilane (TEOS) and methyltrimethoxysilane (MTMOS), for stone consolidation, there is a notable lack of specific scientific literature and detailed research findings on the application of this compound for this purpose. mdpi.comulisboa.ptresearchgate.net The general principles of alkoxysilane chemistry suggest that this compound could potentially form a polysiloxane network within the stone pores, offering a degree of consolidation and water repellency. springerprofessional.denih.govtci-thaijo.orgresearchgate.netresearchgate.netresearchgate.netmdpi.comtaylorfrancis.commdpi.commdpi.com However, without dedicated studies, its efficacy, durability, and compatibility with different types of stone remain speculative. Comparative studies between this compound and more commonly used alkoxysilanes would be necessary to determine its relative advantages and disadvantages in the field of cultural heritage conservation. researchgate.netspringerprofessional.deresearchgate.net

Investigation as an Additive in Lithium-ion Battery Electrolytes for Interfacial Stability

In the realm of energy storage, this compound (DMDOS) is showing significant promise as an electrolyte additive to enhance the performance and lifespan of lithium-ion batteries, particularly those with silicon-based anodes. The primary challenge in these batteries is the large volume change of the silicon anode during charging and discharging, which leads to the continuous breakdown of the electrolyte and the formation of an unstable solid electrolyte interphase (SEI). This unstable SEI consumes lithium ions and electrolyte, leading to a rapid decline in battery capacity. researchgate.net

This compound is introduced into the electrolyte in small quantities to address this issue. Research has shown that DMDOS preferentially decomposes on the electrode surface to form a stable and dense cross-polymerized network of Si-O-Si bonds. researchgate.net This in-situ formed protective layer effectively mitigates the continuous side reactions between the electrode and the electrolyte, thus preserving the integrity of the SEI.

The tangible benefits of using this compound as an electrolyte additive have been demonstrated in pouch cell configurations. The inclusion of just 1% DMDOS in the electrolyte resulted in a significant improvement in capacity retention.

Cycling Performance of NCA/Si@C Pouch Cells
Electrolyte AdditiveCapacity Retention after 100 Cycles
None77.7%
1% this compound (DMDOS)85.5%

This data clearly indicates that the presence of this compound enhances the long-term cycling stability of the lithium-ion battery. researchgate.net The formation of the stable SEI layer and the scavenging of HF are the primary mechanisms responsible for this improved performance.

Analytical and Characterization Methodologies in Dimethoxydimethylsilane Research

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of dimethoxydimethylsilane, providing non-destructive and highly detailed information on molecular structure, functional groups, and bonding environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound and for tracking the kinetics of its hydrolysis and condensation reactions. nih.gov By analyzing the chemical shifts and coupling constants in ¹H, ¹³C, and particularly ²⁹Si NMR spectra, researchers can identify the various transient intermediate species that form during these processes. nih.govucsb.edu

The hydrolysis rate of alkoxysilanes like dimethyldiethoxysilane, a closely related compound, has been shown to have a linear relationship with reaction time, a parameter that can be monitored using NMR. researchgate.net For instance, ¹H NMR can be used to follow the hydrolysis of methoxy (B1213986) groups. afinitica.com The spectrum of this compound itself shows characteristic peaks for the methoxy (–OCH₃) and methyl (–CH₃) protons. chemicalbook.com

²⁹Si NMR is especially valuable for observing the condensation behavior and identifying the resulting siloxane oligomers, including linear, cyclic, and more complex branched structures. researchgate.netafinitica.com Different silicon environments (e.g., monomers, end-groups, middle-groups) give rise to distinct signals in the ²⁹Si NMR spectrum, allowing for detailed structural characterization of the polysiloxane products. researchgate.net

Table 1: Typical ¹H NMR Spectral Data for this compound
AssignmentChemical Shift (ppm)Coupling Constant (J)Reference
-OCH₃ (Methoxy Protons)3.51J(Si,H) = 3.9 Hz chemicalbook.com
-CH₃ (Methyl Protons)0.13J(Si,H) = 7.0 Hz chemicalbook.com

Fourier-Transform Infrared (FT-IR) spectroscopy is widely used to monitor the chemical changes occurring during reactions of this compound and to analyze the functional groups present in the starting material and products. researchgate.netthermofisher.com The technique is particularly effective for tracking the hydrolysis of the Si-OCH₃ group and the subsequent formation of silanol (B1196071) (Si-OH) groups and siloxane (Si-O-Si) linkages. researchgate.net

In one study, FT-IR was used to analyze the structures of oligomers formed from this compound. researchgate.net The spectra revealed that linear siloxane components were predominant in the initial oligomer solution, but a significant portion was converted to cyclic forms after heat treatment. researchgate.net The change in absorption bands corresponding to Si-O-Si stretching and other vibrations provides direct evidence of the condensation process. The reduction of Si-H bonds can also be measured to determine the curing rate in hydrosilylation reactions. pstc.org

Table 2: Key FT-IR Absorption Bands in this compound Reactions
Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Significance
Si-O-CStretching~1080-1100Indicates presence of methoxy group on silicon
Si-OHStretching~3200-3400 (broad)Indicates formation of silanol intermediates via hydrolysis
Si-O-SiAsymmetric Stretching~1000-1100Indicates formation of siloxane bonds during condensation
-CH₃ (on Si)Symmetric/Asymmetric Stretching~2962 / 2913Serves as an internal standard as the Si-CH₃ band is stable pstc.org

Raman spectroscopy serves as a complementary technique to FT-IR for studying the vibrational and conformational characteristics of this compound and its derivatives. researchgate.net It is particularly useful for analyzing silane (B1218182) hydrolysis and the formation of siloxanes in bulk, allowing for the quantitative monitoring of reactions in a controlled system. researchgate.netrsc.org

The technique can identify relevant vibrational bands and their origins, providing insights into the chemical properties of the silanes and the mechanism of polysiloxane formation. researchgate.netrsc.org For example, specific bands in the Raman spectrum can be assigned to Si-O-Si bond formation, including dimers and larger oligosiloxane rings. researchgate.net In studies of related diacyloxydimethylsilanes, Raman spectroscopy confirmed that the alkyl chains exist in a highly ordered all-trans conformation in the solid state, with distinct changes observed upon melting. nih.gov This highlights the method's sensitivity to conformational changes.

Table 3: Relevant Raman Vibrational Bands for Siloxane Formation
Vibrational ModeApproximate Wavenumber (cm⁻¹)AssignmentReference
Si-O-Si Symmetric Stretch~490Silica (B1680970) network formation researchgate.net
Si-O Stretch~628Collective stretching of methoxy groups and CH₃-Si researchgate.net
Si-O-Si Dimers~800Silica dimer formation researchgate.net

Chromatographic and Separation Methods

Chromatographic techniques are indispensable for separating complex mixtures, assessing purity, and identifying trace components in research involving this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for the analysis and purity assessment of volatile silicon compounds like this compound. ereztech.comresearchgate.net The gas chromatograph separates the components of a mixture, which are then identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns. nasa.gov

This technique is used to confirm the identity of GC peaks and to determine the purity of commercial this compound products. ereztech.comresearchgate.net Furthermore, GC-MS is crucial for identifying and quantifying the degradation products of silicones, such as dimethylsilanediol (B41321) (DMSD), which can be a hydrolysis product of this compound. nasa.govresearchgate.net In one instance, a GC/MS method was developed to discover and identify DMSD as a contaminant in potable water, where the mass spectrum was essential for identification after a database search. nasa.gov

Table 4: Applications of GC-MS in this compound Research
ApplicationDescriptionKey Findings / Utility
Purity AssessmentQuantifies the percentage of this compound in a sample and identifies impurities.Commercial products can be assayed for purity (e.g., 98% by GC) ereztech.com
Contaminant IdentificationDetects and identifies trace contaminants or degradation products in various matrices.Successfully identified dimethylsilanediol (DMSD) in water samples nasa.gov
Reaction Product AnalysisSeparates and identifies volatile products from reactions involving this compound.Can be used to analyze low molecular weight silicones and their characteristic ionic fragments (e.g., m/z 73, 147, 221) nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for the analysis of less volatile or thermally sensitive compounds that are not suitable for GC. americanpharmaceuticalreview.com While direct applications to this compound are less common due to its volatility, HPLC is valuable for characterizing the products and intermediates of its reactions, particularly higher molecular weight oligomers and polymers. researchgate.net

Reverse-phase HPLC (RP-HPLC) is a widely used mode for separating compounds based on their hydrophobicity. americanpharmaceuticalreview.comresearchgate.net However, the reactivity of silanes with water and silanol groups on the stationary phase can present challenges. americanpharmaceuticalreview.com For the analysis of reactive intermediates, alternative methodologies or special considerations, such as normal-phase chromatography, may be required. americanpharmaceuticalreview.com HPLC can be effective for analyzing siloxanes, which are the condensation products of hydrolyzed this compound. diva-portal.org

Table 5: Utility of HPLC in the Study of this compound Derivatives
HPLC ModeApplication AreaConsiderations
Reverse-Phase (RP-HPLC)Separation of siloxane oligomers and other non-volatile reaction products.Potential for reaction with water in the mobile phase or active sites on the stationary phase americanpharmaceuticalreview.com
Normal-Phase (NP-HPLC)Analysis of reactive intermediates that are sensitive to water and protic solvents.Suitable for separating reactants from their hydrolysis products, such as an acid chloride from its corresponding acid americanpharmaceuticalreview.com

Microscopy and Imaging

Microscopy and imaging techniques are indispensable in the study of materials derived from this compound, providing direct visualization of surface features and internal structures. These methods are crucial for understanding how synthesis parameters, influenced by the properties of this compound, translate into the final morphology and structure of coatings, particles, and bulk materials.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for characterizing the surface topography and microstructure of materials. In the context of this compound research, SEM is frequently employed to analyze the surfaces of coatings, films, and porous materials. By scanning a focused beam of electrons over a sample, SEM provides high-resolution images that reveal details about surface texture, porosity, and the presence of any defects. rsc.orgescholarship.org

When this compound is used as a precursor or a surface modification agent, for instance in the formation of protective or hydrophobic coatings, SEM analysis can confirm the uniformity and completeness of the coating. rsc.org For example, in the study of coatings on metal alloys, SEM images can show the surface before and after the application of a silane-based layer, revealing changes in morphology and the presence of any cracks or delamination. researchgate.net The technique is also used to observe the microstructure of porous materials like aerogels, which can be synthesized using this compound. SEM images can detail the pore structure and the interconnectivity of the solid matrix. mdpi.com

SEM can be combined with Energy Dispersive X-ray Spectroscopy (EDS or EDX) to perform elemental analysis of the surface. This combination allows researchers to map the distribution of silicon and other elements on the sample surface, confirming the presence and homogeneity of the this compound-derived components. mdpi.com

Key applications of SEM in this compound research include:

Surface Topography: Imaging the smoothness, roughness, and texture of coatings.

Microstructure Analysis: Observing the grain size, phase distribution, and porosity of materials. researchgate.net

Defect Detection: Identifying cracks, pinholes, and other imperfections in films and coatings.

Cross-sectional Analysis: Examining the thickness and layering of coatings.

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Characterization

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, making it an essential technique for the characterization of nanomaterials. nih.gov In research involving this compound, TEM is critical for studying the size, shape, and structure of nanoparticles and the internal nanostructure of polymers and composites. mdpi.comkyushu-u.ac.jp By passing a beam of electrons through an ultrathin sample, TEM can reveal details at the atomic scale. nih.govwindows.net

When this compound is used in the synthesis of nanoparticles, such as silica nanoparticles, TEM is the primary method for direct visualization of these particles. ekb.eg The resulting images allow for the measurement of particle size distribution, observation of particle morphology (e.g., spherical, hollow), and assessment of their dispersion. researchgate.net High-Resolution TEM (HRTEM) can even be used to visualize the crystal lattice of nanoparticles, providing information about their crystallinity. elsevierpure.com

In the context of polymer composites and nanostructured materials, TEM can be used to visualize the dispersion of nanofillers within a polymer matrix and to study the morphology of mesoporous materials synthesized using this compound. vt.edu This is crucial for understanding how the addition of this compound as a coupling agent or precursor affects the final nanostructure of the material.

Key information obtained from TEM analysis in this compound research includes:

Particle Size and Distribution: Measuring the dimensions of nanoparticles. researchgate.net

Morphology: Determining the shape and structure of nanoparticles (e.g., core-shell, hollow). researchgate.net

Crystallinity: Analyzing the atomic structure and identifying crystal defects. researchgate.net

Nanostructure of Composites: Observing the dispersion and interaction of nanoparticles within a matrix.

X-ray Based Techniques

X-ray based analytical techniques are powerful for probing the elemental composition, chemical states, and structural organization of materials at various length scales. In the study of this compound and its derivatives, X-ray techniques provide critical information that is often complementary to microscopy methods.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. rsc.org This makes it particularly valuable for analyzing thin films and surface modifications involving this compound. rsc.org

In a typical XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment, allowing for the identification of elements and their oxidation states. rsc.org

For materials treated with this compound, XPS can confirm the presence of silicon on the surface. High-resolution scans of the Si 2p region can distinguish between different silicon bonding environments, such as Si-O and Si-C bonds. researchgate.netnih.gov This is crucial for understanding the chemistry of silane coupling agents on surfaces and the structure of polysiloxane films. XPS can also be used to determine the thickness of thin silane layers. nih.gov

Table 1: Representative Binding Energies for Elements in this compound-Related Materials as Determined by XPS.
ElementCore LevelChemical StateTypical Binding Energy (eV)
SiliconSi 2pSi-Si (bulk silicon)~99.3
Si-C~101-102
Si-O (in SiO2)~103.0
OxygenO 1sSi-O-Si~532.5
C-O~533.0
CarbonC 1sC-Si~284.5
C-C/C-H~285.0
C-O~286.5

Small-Angle X-ray Scattering (SAXS) for Nanoparticle and Porous Structure Determination

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides structural information on the nanoscale, typically in the range of 1 to 100 nm. It is particularly well-suited for characterizing the size, shape, and distribution of nanoparticles and for analyzing the structure of porous materials like gels and aerogels, which can be synthesized using this compound.

In a SAXS experiment, a beam of X-rays is passed through a sample, and the scattered X-rays are detected at very small angles. The scattering pattern is related to the electron density fluctuations within the material. By analyzing the scattering data, researchers can obtain quantitative information about the nanoscale structure.

For materials synthesized with this compound, SAXS can be used to:

Determine Nanoparticle Size and Shape: By fitting the scattering data to theoretical models, the average size, size distribution, and shape of nanoparticles can be determined.

Characterize Porous Structures: SAXS can provide information about the average pore size, pore size distribution, specific surface area, and the fractal nature of the pore network in materials like silica gels and aerogels.

Study Gelation Processes: SAXS can be used to monitor the formation and evolution of network structures during the sol-gel process. rsc.org

Other Physical Characterization Methods

In addition to microscopy and X-ray techniques, a variety of other physical characterization methods are employed to understand the properties of materials derived from this compound.

Thermal Analysis:

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of polymers and coatings derived from this compound and to determine the amount of organic material grafted onto a surface. elsevierpure.com For example, TGA can show the decomposition temperature of a polysiloxane network, providing insights into its operational limits.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of polymers. These properties are important for understanding the material's behavior at different temperatures. windows.net

Mechanical Testing:

Tensile Testing: This technique measures the force required to elongate a sample to the point of fracture. It provides key mechanical properties such as Young's modulus (a measure of stiffness), tensile strength (the maximum stress a material can withstand), and elongation at break (a measure of ductility). mdpi.com For polysiloxane elastomers synthesized using this compound, tensile testing is crucial for evaluating their suitability for applications requiring flexibility and durability. researchgate.net

Dynamic Mechanical Analysis (DMA): DMA is used to study the viscoelastic properties of materials. It measures the storage modulus (elastic response) and loss modulus (viscous response) as a function of temperature, frequency, or time. DMA is particularly useful for characterizing the cross-linked network structure of polymers and gels.

Rheological Characterization: Rheology is the study of the flow and deformation of matter. Rheological measurements are essential for characterizing the viscoelastic properties of this compound-based sols and gels. Techniques such as oscillatory rheometry can be used to monitor the gelation process, determine the gel point, and measure the mechanical properties of the resulting gel, such as its elastic and viscous moduli. rsc.org

Table 2: Summary of Other Physical Characterization Methods and Their Applications in this compound Research.
TechniqueProperty MeasuredApplication in this compound Research
Thermogravimetric Analysis (TGA)Mass change with temperatureAssessing thermal stability of polysiloxanes; quantifying surface modification.
Differential Scanning Calorimetry (DSC)Heat flow associated with thermal transitionsDetermining glass transition temperature and melting point of polymers.
Tensile TestingStress-strain behaviorEvaluating mechanical properties (stiffness, strength, elasticity) of elastomers and films.
Dynamic Mechanical Analysis (DMA)Viscoelastic properties (storage and loss moduli)Characterizing the network structure and thermomechanical behavior of polymers.
RheometryFlow and deformation behaviorMonitoring sol-gel transitions; characterizing the viscoelasticity of gels.

Dynamic Light Scattering (DLS) for Particle Size Distribution and Sol-Gel Evolution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles in suspension. nih.govnih.gov In the context of this compound research, DLS provides critical insights into the formation and growth of polysiloxane nanoparticles during the sol-gel process. The technique measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. researchgate.netdtic.mil Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. dtic.mil By analyzing these fluctuations, the hydrodynamic radius of the particles can be determined using the Stokes-Einstein equation.

In a typical DLS analysis of a this compound sol-gel reaction, the process would be initiated by the addition of water and a catalyst to the this compound precursor. The DLS instrument would then monitor the scattered light from the solution over time. Initially, as the this compound molecules hydrolyze and begin to condense, small oligomers and primary particles are formed. DLS can track the increase in particle size as these primary particles aggregate and the polysiloxane network grows.

Illustrative DLS Data for Organosilane Sol-Gel Process

Time (minutes)Hydrodynamic Radius (nm) at pH 1.7Hydrodynamic Radius (nm) at pH 4.0
1050-
30150-
6030025
12050075
240>1000 (aggregation)150
Note: This table is based on data for n-propyltrimethoxysilane and is intended to be illustrative of the type of data obtained from DLS measurements in organosilane sol-gel research.

The polydispersity index (PDI) is another crucial parameter obtained from DLS measurements, which indicates the breadth of the particle size distribution. A PDI value close to zero suggests a monodisperse sample with particles of a uniform size, while a value approaching one indicates a highly polydisperse sample with a wide range of particle sizes. Monitoring the PDI over time can provide information about the uniformity of the particle growth process during the sol-gel reaction of this compound.

Optical Turbidity Scanning for In-situ Monitoring of Sol-Gel Reaction Kinetics

Optical turbidity scanning is a valuable technique for the in-situ, real-time monitoring of sol-gel reaction kinetics. nih.gov This method measures the transmission and backscattering of light through a sample as a function of its height and time. nih.gov Changes in the turbidity of the solution are directly related to the progress of the hydrolysis and condensation reactions.

In the case of this compound, which is immiscible with water, the initial reaction mixture would be a two-phase system. The hydrolysis reaction occurs at the interface between the this compound and the aqueous phase. As hydrolysis proceeds, the this compound is converted into more soluble silanol species, leading to the gradual disappearance of the initial phase boundary. nih.gov An optical turbidity scanner can monitor this process by detecting the increase in light transmission in the region of the initial this compound layer. nih.gov

Following hydrolysis, the condensation of silanol molecules leads to the formation of larger polysiloxane particles. This results in an increase in the turbidity of the solution due to light scattering by the newly formed particles. nih.gov By scanning the entire height of the sample tube over time, the instrument can provide a comprehensive kinetic profile of both the hydrolysis and condensation stages of the sol-gel reaction.

A study on n-propyltrimethoxysilane (nPM) and 3,3,3-trifluoropropyl trimethoxy silane (3F) effectively demonstrates the application of this technique. nih.gov The researchers were able to monitor the depletion of the neat silane phase (hydrolysis) and the subsequent formation of a turbid sol (condensation) under various pH conditions. nih.gov

Illustrative Optical Turbidity Scanning Data for Organosilane Sol-Gel Reaction

Reaction StageObservationInterpretation
Initial (t=0) Sharp drop in light transmission at the top of the sample tube.Presence of a distinct, immiscible organosilane layer.
Hydrolysis Gradual increase in transmission at the initial interface over time.Consumption of the organosilane precursor as it hydrolyzes and dissolves in the aqueous phase.
Condensation Decrease in transmission throughout the bulk of the solution.Formation and growth of polysiloxane particles, leading to increased light scattering (turbidity).
Aggregation/Settling Further decrease in transmission, potentially with variations along the height of the tube.Agglomeration of particles and potential sedimentation.
Note: This table is based on the described methodology for organosilanes and is illustrative of the expected observations for a this compound sol-gel reaction.

By analyzing the rate of change in transmission and backscattering, detailed kinetic parameters for both the hydrolysis and condensation steps of the this compound sol-gel process can be extracted. This information is crucial for understanding the reaction mechanism and for controlling the properties of the final material.

Environmental and Safety Considerations in Research Context

Hydrolytic Stability and Environmental Fate Pathways

The environmental journey of dimethoxydimethylsilane is largely dictated by its interaction with water. The compound is susceptible to hydrolysis, a chemical reaction that breaks it down into simpler substances.

This compound is characterized by its rapid hydrolysis in the presence of water. Research has shown that its persistence in aqueous environments is short-lived. The rate of this breakdown is influenced by the pH of the water. In neutral conditions (pH 7) at a temperature of 25°C, this compound has a half-life of less than 0.6 hours oecd.org. This rapid degradation means that the parent compound is not expected to persist in aquatic ecosystems oecd.org. The hydrolysis rate of alkoxysilanes, in general, is slowest in neutral pH and increases in both acidic and basic conditions afinitica.comunm.edu.

Aqueous Environment (pH)Temperature (°C)Half-life
725<0.6 hours

The primary environmental pathway for the transformation of this compound is hydrolysis. This reaction cleaves the silicon-oxygen bonds of the methoxy (B1213986) groups, resulting in the formation of two main degradation products: dimethylsilanediol (B41321) and methanol (B129727) oecd.org. The reaction proceeds with one mole of this compound reacting with two moles of water to produce one mole of dimethylsilanediol and two moles of methanol oecd.org. Due to the rapid nature of this hydrolysis, any potential exposure in an aquatic environment will likely be to these hydrolysis products rather than the parent compound oecd.org. Dimethylsilanediol itself has been shown to be stable in aqueous solutions at environmentally relevant pH and temperature for at least 96 hours oecd.org.

Given its rapid hydrolysis, the biodegradation assessment focuses on its breakdown products. Methanol is known to be readily biodegradable oecd.org. Dimethylsilanediol is also subject to biodegradation, particularly in soil environments. Studies have demonstrated that dimethylsilanediol can be biodegraded in various soils, with the rate of degradation being influenced by the presence of other carbon sources tiiips.comscientificspectator.com. For instance, the addition of 2-propanol as a carbon source was found to increase the rate of 14CO2 production from [14C]dimethylsilanediol in soil studies tiiips.comscientificspectator.com. Microorganisms, including the fungus Fusarium oxysporum and a bacterium from the Arthrobacter species, have been identified as capable of cometabolizing dimethylsilanediol tiiips.comscientificspectator.com. While not considered readily biodegradable, dimethylsilanediol has shown biodegradation rates in soil ranging from 0.9% to 6.4% per month oecd.org.

Volatilization is another significant process in the environmental fate of this compound and its degradation products. The parent compound, this compound, is expected to have a high rate of volatilization from water surfaces oecd.org.

Once in the atmosphere, volatile methyl siloxanes (VMS), a class of compounds to which this compound belongs, are primarily removed through chemical reactions researchgate.net. The dominant process for their atmospheric degradation is reaction with hydroxyl (OH) radicals researchgate.netproquest.com. This gas-phase chemistry is a critical factor in determining their atmospheric lifetime and potential for long-range transport acs.org.

The degradation product, dimethylsilanediol, also exhibits volatility, particularly from soil. Studies have shown that while it has a low tendency to volatilize from wet soil, significant volatilization occurs as the soil dries nih.govnih.gov. This process is linked to the evaporation of soil water, which transports the dimethylsilanediol to the soil surface where it can then enter the atmosphere nih.gov. Once in the atmosphere, it is expected to be degraded by photolytic processes oecd.org.

Toxicological Investigation Methodologies and Research Status

In vitro (test-tube) and in vivo (animal) studies are the cornerstones of toxicological research. These studies are designed to identify potential hazards and characterize the dose-response relationship of a substance.

In Vitro Studies: These methods utilize cells or tissues grown in a controlled laboratory environment to assess the potential toxicity of a chemical. Common in vitro assays include:

Cytotoxicity assays: These tests evaluate the ability of a substance to cause cell death.

Genotoxicity assays: These are designed to detect if a compound can damage genetic material (DNA). The Ames test is a widely used example sigmaaldrich.com.

Organ-specific cell lines: Researchers may use cell lines derived from specific organs (e.g., liver, kidney) to investigate organ-specific toxicity d-nb.info.

In Vivo Studies: These studies are conducted in living organisms, most commonly in rodent models like rats and mice, to understand the effects of a substance on a whole biological system nih.gov. Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are often followed. Typical in vivo studies include:

Acute toxicity studies: These are designed to determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a common endpoint biorxiv.org.

Repeated dose toxicity studies: These involve administering a substance over a longer period (e.g., 28 days) to evaluate the effects of sub-chronic exposure sigmaaldrich.com.

Dermal toxicity studies: These assess the effects of a substance when applied to the skin biorxiv.org.

For the hydrolysis product dimethylsilanediol, standard laboratory studies on acute aquatic toxicity have been conducted. These studies, involving fish, invertebrates, and freshwater algae, showed no acute effects at the highest concentrations tested (approximately 100 mg/L) regulations.gov.

Assessment of Potential Impacts from Hydrolysis Products

In a research context, the hydrolysis of this compound results in the formation of two primary products: methanol and dimethylsilanediol. researchgate.netcfmats.comgoogle.com A thorough assessment of the potential environmental and safety impacts of these hydrolysis products is crucial for responsible laboratory practice and waste management. The hydrolysis reaction can be influenced by factors such as pH, with both acidic and basic conditions potentially accelerating the degradation of the parent compound. google.comresearchgate.net

Methanol (CH₃OH)

Methanol is a colorless, volatile, and flammable liquid that is miscible with water. dcceew.gov.au In the environment, methanol is readily biodegradable under both aerobic and anaerobic conditions, being broken down by various microorganisms in soil, sediment, and water. methanol.org Its half-life in groundwater is estimated to be between one to seven days. wikipedia.org Due to its volatility, it can be released into the atmosphere where it degrades through photo-oxidation, with a reported half-life of 7 to 18 days. texas.gov Methanol shows a low potential for bioaccumulation. santos.com

From a toxicological perspective, methanol exhibits low acute toxicity to aquatic organisms. methanol.orgsantos.com However, high concentrations in the immediate vicinity of a release can be toxic to the microorganisms that are key to its biodegradation. methanol.org For humans, acute or chronic exposure through inhalation or ingestion can lead to health effects such as blurred vision, headaches, and nausea. epa.gov It is not classified as a carcinogen. methanol.orgtexas.gov

Interactive Data Table: Environmental and Safety Profile of Methanol

ParameterFinding
Environmental Fate Readily biodegradable in soil and water under both aerobic and anaerobic conditions. methanol.org Volatilizes into the atmosphere where it degrades. dcceew.gov.autexas.gov Does not bioaccumulate. santos.com
Aquatic Toxicity Low acute toxicity to fish and aquatic invertebrates. methanol.orgsantos.com The LC50 for fish is generally above 10,000 mg/L.
Human Health Inhalation or ingestion may cause blurred vision, headache, dizziness, and nausea. epa.gov Not considered to be carcinogenic. methanol.orgtexas.gov
Physical Hazards Highly flammable liquid and vapor. santos.com

Dimethylsilanediol ((CH₃)₂Si(OH)₂)

Dimethylsilanediol (DMSD) is the primary hydrolysis product of this compound, aside from methanol. It is also recognized as a key intermediate in the environmental degradation of polydimethylsiloxane (B3030410) (PDMS) fluids. nih.govoup.comscientificspectator.comasm.org Research has demonstrated that DMSD is subject to biodegradation in soil environments. nih.govscientificspectator.comnih.gov Specific microorganisms, including the fungus Fusarium oxysporum and bacteria of the Arthrobacter species, are capable of cometabolizing DMSD, ultimately mineralizing it to carbon dioxide and inorganic silicate (B1173343). nih.govoup.comasm.org

Interactive Data Table: Environmental and Safety Profile of Dimethylsilanediol

ParameterFinding
Environmental Fate Biodegradable in soil by microorganisms like Fusarium oxysporum and Arthrobacter species, which can mineralize it to CO₂ and inorganic silicate. nih.govoup.comasm.org It is a primary degradation product of polydimethylsiloxane in soil. scientificspectator.com
Aquatic Toxicity Data is somewhat conflicting. One GHS classification indicates it is toxic to aquatic life with long-lasting effects. nih.gov Other sources suggest it is biodegradable and does not pose significant environmental risks. tiiips.com
Human Health Not considered to be toxic or carcinogenic. tiiips.com It is used in cosmetic products and is considered safe at recommended concentrations. tiiips.com
Physical Hazards Data not widely available, generally considered a solid with low volatility.

Conclusion and Future Research Directions for Dimethoxydimethylsilane

Summary of Key Research Advances and Contributions

Dimethoxydimethylsilane (DMDMS) has emerged as a versatile and critical precursor in the field of materials science, primarily due to its role in the synthesis of silicones and silica-based materials. Key research advancements have centered on its application as a fundamental building block for silicone resins and rubbers, where it acts as a structure control agent and chain extender. nbinno.comcfmats.com This allows for precise tuning of the mechanical and thermal properties of the resulting polymers, leading to materials with enhanced durability and flexibility. nbinno.com

A significant area of contribution has been in the surface modification of various substrates. Research has demonstrated the efficacy of DMDMS in treating silica (B1680970), inorganic fillers, and pigments to improve their compatibility and performance within composite materials. nbinno.comcfmats.com This has paved the way for the development of advanced coatings with tailored functionalities.

Furthermore, DMDMS has been pivotal in the fabrication of advanced materials such as silica aerogels and nanoparticles. Its use as a precursor enables the synthesis of macroporous silica aerogels and hollow silica nanoparticles, which have shown promise in applications like thermal insulation and drug delivery systems for photodynamic and photothermal combination therapies. sigmaaldrich.comsigmaaldrich.com In the realm of separation technologies, DMDMS-derived silica membranes have exhibited excellent performance in gas separation, particularly for hydrogen separation, showcasing higher permeance compared to membranes synthesized from other precursors. researchgate.net

Recent studies have also highlighted the role of DMDMS in creating hydrophobic and superhydrophobic surfaces. By incorporating DMDMS into sol-gel coatings, researchers have been able to achieve surfaces with significant water repellency, which is crucial for applications requiring self-cleaning and anti-fouling properties. The development of these coatings often involves the functionalization of silica nanoparticles with DMDMS to create hierarchical structures that enhance hydrophobicity.

Unexplored Avenues and Grand Challenges in this compound Research

Despite the significant progress, several unexplored avenues and grand challenges remain in the research of this compound. A primary challenge lies in the industrial-scale synthesis of high-purity DMDMS. The management of corrosive by-products, such as hydrogen chloride, presents a significant hurdle that necessitates the development of more efficient and environmentally benign purification techniques.

The long-term stability and durability of DMDMS-based materials in harsh operational environments represent another major challenge. For instance, while DMDMS-derived silica membranes show promise for gas separation, their performance can degrade over time, particularly under hydrothermal conditions. Understanding the degradation mechanisms at a molecular level is crucial for designing more robust and long-lasting materials.

Furthermore, while the use of DMDMS in creating hydrophobic surfaces is well-documented, the precise control over the morphology and mechanical properties of these coatings remains a significant research challenge. Achieving a combination of high hydrophobicity and excellent mechanical resistance to abrasion and wear is a key objective for practical applications.

Unexplored avenues for DMDMS research include its potential application in emerging fields such as flexible electronics and energy storage. The development of DMDMS-based dielectric elastomers with high permittivity and low mechanical loss could pave the way for next-generation flexible electronic devices. sigmaaldrich.com In the context of energy storage, exploring the use of DMDMS-derived silica nanostructures as components in batteries and supercapacitors is a promising but largely untapped area of research. ereztech.com Additionally, the catalytic applications of DMDMS-based materials are yet to be thoroughly investigated.

Potential for Novel Applications and Innovative Material Design

The unique chemical properties of this compound open up a vast potential for the design of innovative materials and novel applications. The ability to precisely control the cross-linking and chain extension in silicone polymers allows for the creation of "smart" materials that can respond to external stimuli, such as temperature, pH, or light. This could lead to the development of advanced sensors, actuators, and drug delivery systems.

In the realm of material design, the sol-gel process using DMDMS as a precursor offers a versatile platform for creating hierarchical structures with tailored porosity and surface chemistry. researchgate.net This could be exploited to design next-generation catalysts with enhanced activity and selectivity, as well as advanced adsorbents for environmental remediation. The synthesis of hybrid organic-inorganic materials by co-condensing DMDMS with other organosilanes or metal alkoxides can lead to nanocomposites with unprecedented combinations of properties, such as high mechanical strength and optical transparency.

The potential for DMDMS in biomedical engineering is another exciting frontier. silsource.com Its biocompatibility makes it a suitable candidate for creating scaffolds for tissue engineering, coatings for medical implants to improve biocompatibility and reduce friction, and matrices for the controlled release of drugs. nih.gov The ability to tailor the surface properties of materials using DMDMS could be leveraged to control cell adhesion and proliferation.

Furthermore, the development of DMDMS-based materials for advanced thermal management applications is a promising area. The low thermal conductivity of silica aerogels derived from DMDMS makes them ideal for high-performance thermal insulation in buildings, aerospace applications, and industrial processes. Innovative material design could focus on creating aerogel composites with improved mechanical properties without compromising their insulating capabilities.

Methodological Advancements for Enhanced Characterization and Understanding

A deeper understanding of the reaction mechanisms and structure-property relationships of this compound-based materials is being facilitated by significant methodological advancements. In-situ and real-time monitoring techniques are providing unprecedented insights into the hydrolysis and condensation kinetics of DMDMS during the sol-gel process.

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy allow for the direct observation of the formation and evolution of different silicate (B1173343) species in real-time. nih.gov This enables researchers to precisely control the reaction conditions to achieve desired material properties. Optical turbidity scanning and dynamic light scattering are other powerful tools for monitoring the kinetics of sol-gel processes, providing information on particle formation and aggregation. mdpi.comnih.gov

Computational modeling and simulation are also playing an increasingly important role in understanding the behavior of DMDMS at the molecular level. Multiscale modeling approaches, which combine quantum mechanical calculations with classical molecular dynamics simulations, can predict the properties of DMDMS-based materials and guide the design of new materials with desired functionalities. cecam.orgresearchgate.netrsc.orgyoutube.commit.edu These computational tools are particularly useful for studying complex phenomena such as the interaction of DMDMS-derived surfaces with biological molecules or the transport of gases through silica membranes.

High-throughput screening methods are being developed to accelerate the discovery of new DMDMS-based materials with optimized properties. nih.govnih.gov These automated platforms can rapidly synthesize and characterize a large number of material variations, significantly reducing the time and cost associated with traditional trial-and-error approaches. The integration of data-driven materials science and machine learning with experimental and computational studies is expected to further revolutionize the design and discovery of innovative materials derived from this compound. nih.govarxiv.org

Q & A

Q. What statistical approaches are recommended for analyzing this compound’s role in composite material performance?

  • Guidelines: Use ANOVA to compare mechanical properties (e.g., hardness, elasticity) across synthesis batches. Pair with SEM-EDS for microstructural correlations. Address outliers via Grubbs’ test .

Safety and Compliance

Q. What protocols ensure compliance with hazardous waste regulations for this compound disposal?

  • Methodology: Neutralize residual monomers with controlled hydrolysis (under N2). Collect methanol byproducts for solvent recovery. Consult local EPA/FDA guidelines for siloxane waste disposal and document processes .

Emerging Applications

Q. How can this compound enhance atomic layer deposition (ALD) processes for semiconductor coatings?

  • Methodology: Optimize precursor pulsing ratios to improve Al2O3 or W:Al2O3 film uniformity. Use XRD and AFM to assess crystallinity and roughness. Compare with traditional precursors (e.g., trimethylaluminum) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.